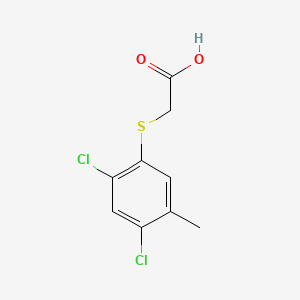
Xanthene-9-carbaldehyde
Übersicht
Beschreibung
Xanthene-9-carbaldehyde: is an organic compound belonging to the xanthene family. Xanthenes are oxygen-containing heterocyclic compounds characterized by a tricyclic structure. This compound, specifically, features an aldehyde group at the 9-position of the xanthene ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Classical Method: One common method for synthesizing xanthene-9-carbaldehyde involves the Vilsmeier-Haack reaction.
Alternative Method: Another approach involves the use of chromen-4-ones as building blocks, which are then subjected to various reaction conditions to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Xanthene-9-carbaldehyde can undergo oxidation reactions to form xanthene-9-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products:
Oxidation: Xanthene-9-carboxylic acid.
Reduction: Xanthene-9-methanol.
Substitution: Various xanthene derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry: Xanthene-9-carbaldehyde is used as an intermediate in the synthesis of fluorescent dyes and organic light-emitting diodes (OLEDs). Its unique structure allows for the formation of compounds with desirable photophysical properties .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antitumor, antioxidant, and anti-inflammatory agents. These compounds are being investigated for their ability to modulate biological pathways and target specific enzymes .
Industry: this compound is used in the production of dyes and pigments. Its derivatives are employed in the manufacturing of solar cells and as sensitizers in photodynamic therapy .
Wirkmechanismus
The mechanism of action of xanthene-9-carbaldehyde and its derivatives involves interaction with various molecular targets. For instance, in biological systems, these compounds can modulate the activity of enzymes involved in oxidative stress and inflammation. The aldehyde group allows for the formation of Schiff bases with amines, which can further interact with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Xanthone: Xanthone is a structurally similar compound with a ketone group at the 9-position instead of an aldehyde group.
Xanthene: Xanthene lacks the aldehyde group and is primarily used as a parent compound for various derivatives.
Uniqueness: Xanthene-9-carbaldehyde is unique due to the presence of the aldehyde group, which allows for a wide range of chemical modifications and applications. Its derivatives exhibit distinct photophysical and biological properties, making it a valuable compound in various fields .
Eigenschaften
IUPAC Name |
9H-xanthene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-9,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTBVSIWYXRQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473516 | |
| Record name | XANTHENE-9-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72240-47-2 | |
| Record name | XANTHENE-9-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




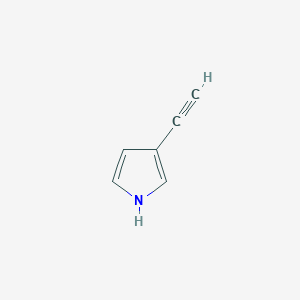


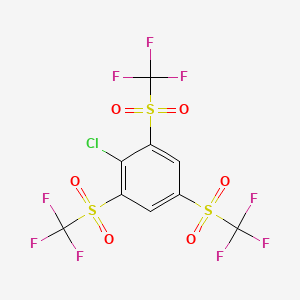
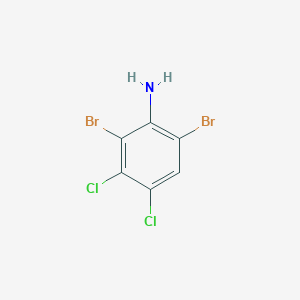
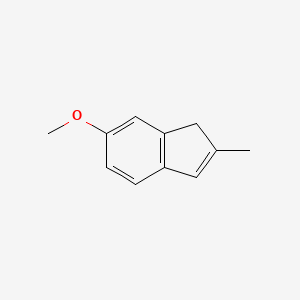



![benzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B3056483.png)
